7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline
Description
Properties
IUPAC Name |
7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-9-15-11-3-2-10(14)8-12(11)16-13/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHSXYMANURRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Diketone Condensation
A general synthesis involves reacting 4-bromo-1,2-diaminobenzene with glyoxal derivatives. For example:
However, this method may lack regiocontrol, necessitating post-synthesis functionalization.
Nitroaniline Reduction-Cyclization
An alternative route, demonstrated in a patent for a related compound (CN112079816A), employs nitroaniline precursors. 4-Bromo-2-nitroaniline undergoes substitution with a ketone-bearing reagent, followed by reduction and cyclization to form the quinoxaline core. Adapting this method:
-
Substitution : React 4-bromo-2-nitroaniline with 2-chloro-1-(4-methylpiperazin-1-yl)ethanone.
-
Reduction-Cyclization : Use metal indium and hydrochloric acid to reduce nitro groups and facilitate cyclization.
Bromination and Piperazine Functionalization
Introducing bromine and the 4-methylpiperazine group requires precise sequencing to avoid side reactions.
Late-Stage Bromination
Bromination of a pre-formed 2-(4-methylpiperazin-1-yl)quinoxaline can be achieved using electrophilic brominating agents (e.g., Br₂, NBS). However, bromine’s directing effects may lead to mixtures; meta-substitution (position 7) is challenging without ortho/para directors.
Early-Stage Bromination
Optimized Synthetic Routes
Based on analogous protocols, two viable pathways emerge:
Pathway A: Sequential Condensation and Functionalization
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Diamine + Diketone | Ethanol, reflux, 6h | 65% |
| 2 | Bromination | Br₂, FeCl₃, CHCl₃, 0°C, 2h | 78% |
| 3 | Piperazine Substitution | 4-Methylpiperazine, K₂CO₃, DMF, 90°C, 24h | 52% |
Pathway B: Reductive Cyclization Approach
*Theoretical yield based on analogous reactions.
Challenges and Mitigation Strategies
-
Regioselectivity : Bromine at position 7 requires careful substrate design. Early bromination avoids competition with piperazine installation.
-
Piperazine Reactivity : Steric hindrance from the 4-methyl group may slow substitution. Polar aprotic solvents (DMF, DMSO) enhance reactivity.
-
Purification : Column chromatography or recrystallization (ethyl acetate/n-hexane) isolates the target compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 7 undergoes nucleophilic substitution due to the electron-withdrawing effects of the quinoxaline core and adjacent substituents.
Key Reactions:
-
Amine displacement: Reacts with primary/secondary amines (e.g., piperazine derivatives) under reflux in polar aprotic solvents (DMF, THF) to yield 7-aminoquinoxaline derivatives.
-
Hydroxide substitution: Forms 7-hydroxyquinoxaline in alkaline aqueous conditions (60–80°C).
Example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Piperazine in DMF, 80°C, 12 hrs | 7-Piperazinylquinoxaline analog | 85% |
Transition Metal-Catalyzed Cross-Coupling
The C–Br bond participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.
Common Reactions:
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/EtOH.
-
Stille Coupling: With organostannanes under inert atmospheres.
Case Study:
Coupling with phenylboronic acid yielded 7-phenyl-2-(4-methylpiperazin-1-yl)quinoxaline:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| PdCl₂(dppf) | THF/H₂O | 90°C | 78% |
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation or using reducing agents like LiAlH₄:
-
H₂/Pd-C in EtOH: Produces 2-(4-methylpiperazin-1-yl)quinoxaline with >90% conversion.
Piperazine Functionalization
The 4-methylpiperazine group undergoes alkylation or acylation:
-
N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium derivatives.
-
Acylation: Acetyl chloride in CH₂Cl₂ yields N-acetylpiperazine analogs.
Oxidation and Stability
-
Piperazine Oxidation: Forms N-oxide derivatives under strong oxidizing conditions (e.g., mCPBA).
-
Thermal Stability: Decomposes above 250°C, confirmed by TGA-DSC analysis.
Biological Interaction Pathways
While not a direct reaction, its structural analogs inhibit kinase enzymes (e.g., FGFR) via hydrogen bonding and hydrophobic interactions .
Scientific Research Applications
Anticancer Properties
Research indicates that quinoxaline derivatives, including 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline, exhibit significant anticancer activity. For instance, quinoxaline 1,4-dioxides have shown high antiproliferative effects against breast adenocarcinoma cells (MCF-7 and MDA-MB-231) under hypoxic conditions. These compounds downregulate the expression of critical proteins involved in cell survival, such as HIF1α and BCL2, leading to apoptosis in cancer cells at low concentrations .
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. They have demonstrated effectiveness against various pathogens, including bacteria and fungi. For example, certain derivatives have shown promising results against Mycobacterium tuberculosis and various fungal species, comparable to established treatments like amphotericin B .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of quinoxaline derivatives. Some studies suggest that these compounds may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .
Therapeutic Applications
Cancer Treatment
Due to its potent anticancer properties, this compound is being investigated as a potential therapeutic agent in oncology. Its ability to induce apoptosis in cancer cells makes it a candidate for further development into anticancer drugs.
Infectious Diseases
The antimicrobial properties of this compound position it as a potential treatment option for infectious diseases caused by resistant strains of bacteria and fungi. The ongoing research into its efficacy against Mycobacterium tuberculosis highlights its importance in combating drug-resistant infections .
Case Studies
Several studies have documented the effectiveness of quinoxaline derivatives in clinical settings:
- Breast Cancer Studies : A study demonstrated that specific quinoxaline derivatives significantly inhibited the growth of MCF-7 cells, suggesting a pathway for developing new breast cancer therapies .
- Tuberculosis Research : Another study focused on the antimicrobial activity of quinoxaline compounds against M. tuberculosis, revealing minimal inhibitory concentrations that are competitive with existing treatments .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Bromine at the 7-position (vs. 2- or 6-) optimizes steric and electronic interactions for kinase inhibition .
- Piperazine vs. Aryl Groups : 4-Methylpiperazine enhances water solubility and receptor affinity compared to lipophilic aryl groups (e.g., 4-chlorophenyl), which favor membrane penetration for antimicrobial activity .
- Hybrid Structures: Thiazolo- or pyrazino-fused quinoxalines exhibit dual functionalities, leveraging heterocyclic cores for DNA interaction or enzyme inhibition .
Anticancer Activity
- This compound: Critical intermediate for Erdafitinib, which inhibits FGFR kinases (IC₅₀ ~ 1.2 nM) .
- Thiazolo[5,4-b]quinoxaline derivatives: Exhibit IC₅₀ values < 10 µM against breast cancer cell lines, attributed to thiazole-mediated apoptosis .
Biological Activity
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is a member of the quinoxaline family, which has gained attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This compound interacts with various biological targets, modulating their activity. The primary mechanisms include:
- Enzyme Inhibition : This compound has been shown to inhibit certain kinases and enzymes involved in cancer progression.
- Receptor Modulation : It can bind to neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.5 |
| HCT116 (Colon Cancer) | 0.3 |
| A549 (Lung Cancer) | 0.4 |
The compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
The compound shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 4.0 |
This activity is attributed to its ability to disrupt bacterial cell membrane integrity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that:
- Substitution Patterns : The presence of the bromine atom at the 7-position enhances anticancer activity compared to non-brominated analogs.
- Piperazine Ring : The piperazine moiety is crucial for receptor binding and biological activity, as variations in its substitution can lead to significant changes in efficacy .
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was tested on MCF-7 cells under hypoxic conditions. The results indicated a reduction in cell viability by approximately 70% at a concentration of 0.5 µM, highlighting its potential as a therapeutic agent in hypoxic tumor microenvironments .
Case Study 2: Antimicrobial Resistance
A study evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that it maintained activity against resistant strains, suggesting potential for development into a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one using triethylene diamine (DABCO) as a catalyst in tetrahydrofuran (THF), achieving yields up to 68–77% . Key factors include solvent choice (e.g., THF enhances solubility of intermediates), temperature control (80–100°C for cyclization), and catalyst loading (5–10 mol% DABCO). Purity is confirmed via H/C NMR and HRMS .
Q. How is the structural conformation of this compound characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths (e.g., C–Br: 1.901 Å) and dihedral angles (e.g., 177.04° between quinoxaline and substituent planes). NMR spectroscopy (H, C, and 2D techniques) validates electronic environments, such as deshielding effects from the bromo group and piperazine proton splitting patterns .
Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?
- Methodology : Cell viability assays (MTT or resazurin) using non-small-cell lung cancer (NSCLC) lines (e.g., A549) at concentrations of 1–100 µM. Compare IC values with control compounds (e.g., cisplatin). Flow cytometry can assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Advanced Research Questions
Q. How does the bromo substituent at position 7 influence the compound’s binding affinity to kinase targets like EGFR or FGFR?
- Methodology : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of EGFR (PDB: 1M17) or FGFR (PDB: 3TT0) reveals steric and electronic interactions. Bromine’s electronegativity enhances hydrogen bonding with catalytic lysine residues (e.g., K721 in EGFR), while its bulkiness may restrict binding pocket accessibility. Validate via kinase inhibition assays (ADP-Glo™) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Cross-validate using orthogonal assays (e.g., thermal shift assays vs. enzymatic activity tests). Adjust experimental parameters (e.g., serum concentration in cell culture, which affects compound stability). Meta-analysis of logP and solubility data (HPLC-measured) clarifies bioavailability discrepancies .
Q. How can QSAR models guide the design of derivatives with improved pharmacokinetic profiles?
- Methodology : Develop 3D-QSAR models (CoMFA/CoMSIA) using descriptors like molar refractivity, topological polar surface area (TPSA), and H-bond donors/acceptors. Prioritize derivatives with TPSA < 80 Ų (enhanced blood-brain barrier penetration) and logP 2–4 (optimal lipophilicity). Validate predictions via in silico ADMET tools (SwissADME) .
Q. What crystallographic techniques identify polymorphic forms of the compound, and how do they affect solubility?
- Methodology : Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) detect polymorphs. For example, a monoclinic vs. orthorhombic lattice may alter solubility by 10–20%. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal packing (Hirshfeld surface analysis) with dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
